molecular formula C9H9BrINO B14073453 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one

1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one

Katalognummer: B14073453
Molekulargewicht: 353.98 g/mol
InChI-Schlüssel: XFYMWXYYWMJDON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one is an organic compound with a complex structure, featuring both amino and halogen functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one typically involves multiple steps:

    Starting Material: The synthesis begins with 2-amino-4-iodophenol.

    Bromination: The phenol group is protected, and the bromination of the propanone moiety is carried out using bromine in the presence of a suitable catalyst.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The iodine atom can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and halogen groups can form bonds with various biological molecules, potentially affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Iodophenyl)ethan-1-one: Similar structure but lacks the amino and bromine groups.

    1-(2-Amino-4-iodophenyl)ethanone: Similar but lacks the bromine group.

    4-Iodoacetophenone: Similar iodine substitution but different functional groups.

Eigenschaften

Molekularformel

C9H9BrINO

Molekulargewicht

353.98 g/mol

IUPAC-Name

1-(2-amino-4-iodophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H9BrINO/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5,12H2

InChI-Schlüssel

XFYMWXYYWMJDON-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1I)N)CC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.